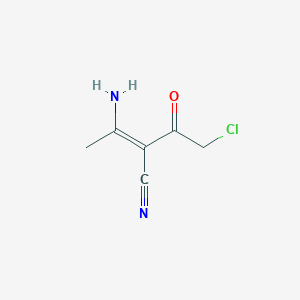

3-Amino-2-(2-chloroacetyl)but-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

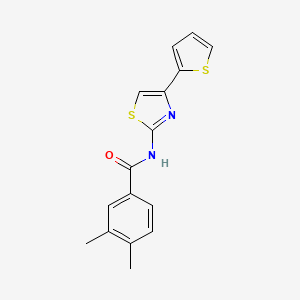

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile is represented by the formula C6H7ClN2O . This indicates that it contains six carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.Physical And Chemical Properties Analysis

The physical state of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile is solid . It has a melting point of 155-156 degrees . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Reactivity and Synthesis of Heterocycles

3-Amino-2-(2-chloroacetyl)but-2-enenitrile demonstrates significant reactivity, making it useful in the synthesis of various heterocyclic compounds. For instance, its reactivity with binucleophiles like hydrazine and hydroxylamine has been explored to form polyfunctionalized heterocyclic compounds (Braibante et al., 2002).

Photoisomerization Studies

This compound has been used in studies of E/Z photoisomerization, particularly in the context of 3-phenyl-3-(N-substituted amino)-prop-2-enenitriles. Such research offers insights into the reaction mechanisms influenced by different environmental factors (Chiacchio et al., 1988).

Solid-State Rearrangement Studies

Investigations into the solid-state rearrangement of related compounds, like 3-aminopyrazole with chloroacetyl chloride, provide valuable knowledge regarding reaction mechanisms and the properties of the resulting compounds (Clarke et al., 1994).

Synthesis of Functionalized Compounds

The compound's reactivity has been leveraged in the synthesis of functionalized compounds like 2-Amino-3, 3-dichloroacrylonitrile, which serves as an intermediate for a range of other chemical compounds (Matsumura et al., 1976).

Role in Peptide Synthesis

Research has shown that derivatives of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile play a role in peptide synthesis, particularly in the selective removal of specific functional groups from peptides (Undheim & Fjeldstad, 1973).

Formation of Heterocyclic and Dihydropyridine Derivatives

The compound is used in the formation of heterocyclic derivatives, such as N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids and 3,4-dihydropyrido[3",2":4,5]thieno[3,2-e][1,4]diazepine-2(1H),5-diones, which have potential applications in pharmaceuticals and materials science (Fedorov et al., 2003).

Synthesis of Optically Active Compounds

The compound is also significant in synthesizing optically active derivatives, such as indoline derivatives, which are important in various chemical and pharmaceutical applications (Ikawa et al., 2018).

Innovations in Organic Synthesis

Innovative methods in organic synthesis, such as the formation of 3-amino enones and 1,3-diketones, utilize derivatives of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile. These compounds are integral in creating heterocyclic or carbocyclic compounds or as ligands in metal complexes (Rao & Muthanna, 2015).

Propiedades

IUPAC Name |

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEGBOCHNHHERG-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)CCl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(2-chloroacetyl)but-2-enenitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2624291.png)

![2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2624293.png)

![2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2624294.png)

![Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate](/img/structure/B2624296.png)

![N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2624299.png)

![N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2624300.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2624307.png)

![(3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2624309.png)

![4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2624314.png)